Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate
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Overview
Description
Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is a chemical compound with the molecular formula C9H15NO3. It is characterized by its spirocyclic structure, which includes a pyrrolidine and an oxolane ring. This compound is primarily used in research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both nitrogen and oxygen atoms, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
the synthesis generally involves standard organic chemistry techniques such as cyclization, esterification, and purification through methods like chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium methoxide, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
3-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester: Contains a different spirocyclic framework and ester group
Uniqueness
Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research for developing new compounds and understanding molecular interactions .
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-12-8(11)7-4-10-5-9(7)2-3-13-6-9/h7,10H,2-6H2,1H3 |
InChI Key |
NGVISGLCSZPRGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC12CCOC2 |
Origin of Product |
United States |
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